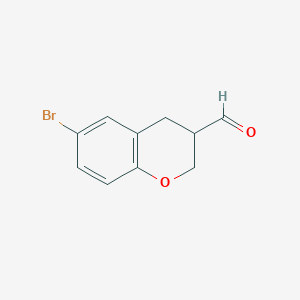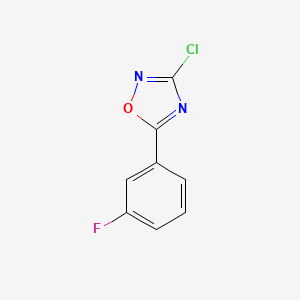
3-Chloro-5-(3-fluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3-fluorophenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 3-chloro and a 3-fluorophenyl group. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(3-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under specific conditions. For example, the compound can be oxidized using strong oxidizing agents like potassium permanganate.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Dehydrating Agents: Phosphorus oxychloride and other dehydrating agents can be used for cyclization reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of oxadiazole derivatives with additional functional groups.
Cyclization Products: Further cyclization can result in the formation of polycyclic heterocycles.
Scientific Research Applications
Chemistry: 3-Chloro-5-(3-fluorophenyl)-1,2,4-oxadiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various chemical reactions to introduce the oxadiazole moiety into target compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception. It is investigated for its ability to inhibit the growth of various pathogens and cancer cells.
Medicine: The compound is explored for its potential therapeutic applications. It is studied as a lead compound for the development of new drugs targeting specific diseases. Its unique structure allows it to interact with biological targets in a specific manner, making it a valuable candidate for drug design.
Industry: In the industrial sector, this compound is used in the development of new materials. Its chemical properties make it suitable for use in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to the inhibition of cancer cell growth. Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
Comparison: 3-Chloro-5-(3-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 3-Chloro-4-fluorophenylboronic acid and 3-Fluorophenylboronic acid, the oxadiazole ring enhances its stability and reactivity. Additionally, the presence of both chloro and fluoro substituents provides a unique electronic environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H4ClFN2O |
|---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
3-chloro-5-(3-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-7(13-12-8)5-2-1-3-6(10)4-5/h1-4H |
InChI Key |
WJGZVGPDOQUEIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



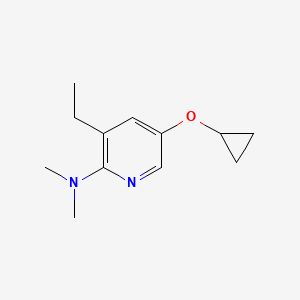
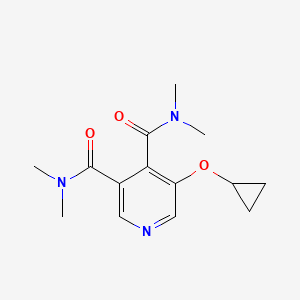
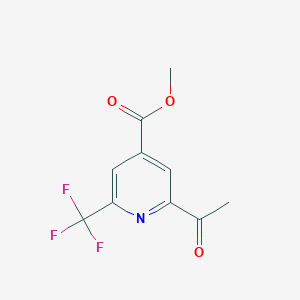
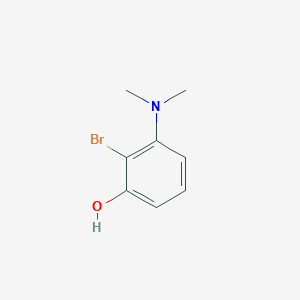
![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)
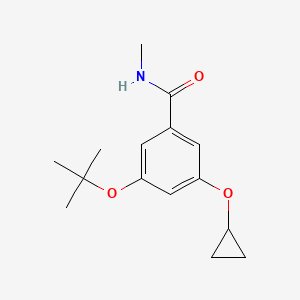
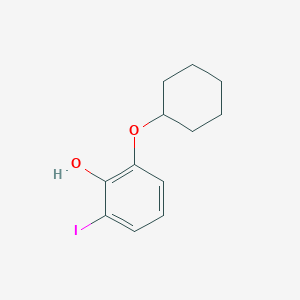
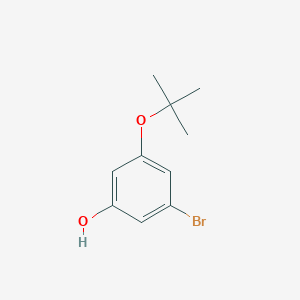
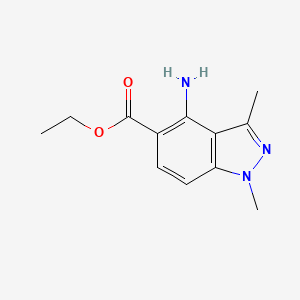
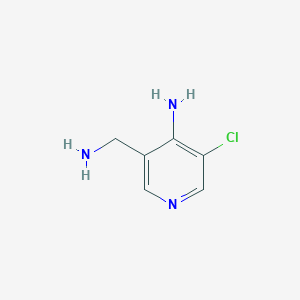
![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)

